molecular formula C24H20N4O2 B7753603 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-phenylmethoxyphenyl)-2H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-(4-phenylmethoxyphenyl)-2H-pyrrol-3-one

Cat. No.: B7753603
M. Wt: 396.4 g/mol
InChI Key: WBJHMPQNVSMJJL-UHFFFAOYSA-N
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Description

“5-amino-4-(1H-benzimidazol-2-yl)-1-(4-phenylmethoxyphenyl)-2H-pyrrol-3-one” is a complex organic compound that features a benzimidazole ring, a phenylmethoxyphenyl group, and a pyrrolone core. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-4-(1H-benzimidazol-2-yl)-1-(4-phenylmethoxyphenyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the phenylmethoxyphenyl group: This step might involve a nucleophilic substitution reaction where a phenylmethoxyphenyl halide reacts with an appropriate nucleophile.

    Construction of the pyrrolone core: This could be synthesized through a cyclization reaction involving an amine and a carbonyl compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzimidazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolone core.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitro or hydroxyl derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor for specific enzymes.

    Receptor Binding: Studied for its ability to bind to certain biological receptors.

Medicine

    Drug Development: Potential as a lead compound for developing new pharmaceuticals.

    Antimicrobial Activity: Investigated for its activity against various pathogens.

Industry

    Dye Synthesis: Used in the synthesis of dyes and pigments.

    Polymer Additives: Potential use as an additive in polymer manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or other proteins involved in critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds with similar benzimidazole structures.

    Phenylmethoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.

    Pyrrolone derivatives: Compounds with similar pyrrolone cores.

Uniqueness

“5-amino-4-(1H-benzimidazol-2-yl)-1-(4-phenylmethoxyphenyl)-2H-pyrrol-3-one” is unique due to its specific combination of functional groups and ring systems, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

5-amino-4-(1H-benzimidazol-2-yl)-1-(4-phenylmethoxyphenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2/c25-23-22(24-26-19-8-4-5-9-20(19)27-24)21(29)14-28(23)17-10-12-18(13-11-17)30-15-16-6-2-1-3-7-16/h1-13H,14-15,25H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJHMPQNVSMJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1C2=CC=C(C=C2)OCC3=CC=CC=C3)N)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1C2=CC=C(C=C2)OCC3=CC=CC=C3)N)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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